Cas no 3567-00-8 (Rubrofusarin)
Rubrofusarin structure
Product Name:Rubrofusarin
CAS-Nr.:3567-00-8
MF:C15H12O5
MW:272.252784729004
CID:310047
PubChem ID:72537
Update Time:2025-06-30
Rubrofusarin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-Naphtho[2,3-b]pyran-4-one,5,6-dihydroxy-8-methoxy-2-methyl-
- Rubrofusarin
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-naphtho< 2,3-b> pyran-4-on
- 5,6-Dihydroxy-8-methoxy-2-methyl-benzo[g]chromen-4-on
- 5,6-Dihydroxy-8-methoxy-2-methyl-benzo[g]chromen-4-one
- AC1L2I8Q
- AC1Q6AIR
- CHEMBL475086
- Di-O-acetylrubrofusarin
- NSC258316
- Rubofusarin
- RUBRAFUSARIN
- SureCN486101
- CID 72537
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
- NSC 258316
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
- FPNKCZKRICBAKG-UHFFFAOYSA-N
- 3567-00-8
- NSC-258316
- UNII-533T23P5CF
- C09047
- SCHEMBL486101
- CHEBI:8908
- E89017
- Q27108180
- 4H-Naphtho[2,3-b]pyran-4-one, 5,6-dihydroxy-8-methoxy-2-methyl-
- CS-0107074
- 533T23P5CF
- 4H-Naphtho[2, 5,6-dihydroxy-8-methoxy-2-methyl-
- HY-130307
- 5,6-DIHYDROXY-8-METHOXY-2-METHYL-4H-NAPHTHO(2,3-B)PYRAN-4-ONE
- NS00094927
- HB4064
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one #
- AKOS028110695
- DTXSID90189171
- 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one
- 4H-Naphtho(2,3-b)pyran-4-one, 5,6-dihydroxy-8-methoxy-2-methyl-
- InChI=1/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H
- 5,6-dihydroxy-8-methoxy-2-methylbenzo(g)chromen-4-one
- DS-016930
- DTXCID20111662
- 5,6-Dihydroxy-8-methoxy-2-methyl-benzo(g)chromen-4-one
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo(g)chromen-4-one
- 4H-Naphtho(2,3-b)pyran-4-one, 5,6-dihydroxy-8-methoxy-2-methyl-(8CI)
- 4H-Naphtho(2,3-b)pyran-4-one, 5,6-dihydroxy-8-methoxy-2-methyl-(8CI)(9CI)
-
- Inchi: 1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3
- InChI-Schlüssel: FPNKCZKRICBAKG-UHFFFAOYSA-N
- Lächelt: O1C(C)=CC(C2C(=C3C(=CC(=CC3=CC1=2)OC)O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 272.06846
- Monoisotopenmasse: 272.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 1
- Komplexität: 432
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 76A^2
Experimentelle Eigenschaften
- Dichte: 1.432±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 214 ºC (benzene )
- Siedepunkt: 438.7°Cat760mmHg
- Flammpunkt: 167°C
- Brechungsindex: 1.691
- Löslichkeit: Fast unlöslich (0,049 g/l) (25°C),
- PSA: 75.99
- LogP: 2.67440
Rubrofusarin Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Lagerzustand:−20°C
Rubrofusarin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | R639208-5mg |
Rubrofusarin |
3567-00-8 | 5mg |
$471.00 | 2023-05-17 | ||
| TRC | R639208-10mg |
Rubrofusarin |
3567-00-8 | 10mg |
$752.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R921726-1mg |
Rubrofusarin |
3567-00-8 | ≥98% (HPLC) | 1mg |
¥1,444.50 | 2022-08-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364132-5 mg |
Rubrofusarin, |
3567-00-8 | ≥98% | 5mg |
¥2,399.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364132-5mg |
Rubrofusarin, |
3567-00-8 | ≥98% | 5mg |
¥2399.00 | 2023-09-05 | |
| TargetMol Chemicals | T34442-5 mg |
Rubrofusarin |
3567-00-8 | 98% | 5mg |
¥ 5,190 | 2023-07-10 | |
| TargetMol Chemicals | T34442-10 mg |
Rubrofusarin |
3567-00-8 | 98% | 10mg |
¥ 8,250 | 2023-07-10 | |
| TargetMol Chemicals | T34442-1 mL * 10 mM (in DMSO) |
Rubrofusarin |
3567-00-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5450 | 2023-09-15 | |
| TargetMol Chemicals | T34442-5mg |
Rubrofusarin |
3567-00-8 | 5mg |
¥ 5190 | 2024-07-19 | ||
| TargetMol Chemicals | T34442-10mg |
Rubrofusarin |
3567-00-8 | 10mg |
¥ 8250 | 2024-07-19 |
Rubrofusarin Verwandte Literatur
-
1. The biosynthesis of rubrofusarin, a polyketide naphthopyrone from Fusarium culmorum: 13C n.m.r. assignments and incorporation of 13C- and 2H-labelled acetatesFinian J. Leeper,James Staunton J. Chem. Soc. Perkin Trans. 1 1984 2919
-
B. W. Bycroft,T. A. Dobson,John C. Roberts J. Chem. Soc. 1962 40
-
B. W. Bycroft,T. A. Dobson,John C. Roberts J. Chem. Soc. 1962 40
-
Wolfgang Hüttel,Michael Müller Nat. Prod. Rep. 2021 38 1011
-
5. Biomimetic syntheses of heptaketide metabolites: alternariol and a derivative of rubrofusarinFinian J. Leeper,James Staunton J. Chem. Soc. Chem. Commun. 1978 406
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